5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole
Description
This compound features a fused triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety via a chloromethyl group. The triazolo-pyridine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C10H8ClN5O |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8ClN5O/c1-6-12-10(17-15-6)7-2-3-8-13-14-9(4-11)16(8)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
YJPFXMIZKSKTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents can lead to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Nucleophilic Substitution
The chloromethyl group (-CH2Cl) undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives. This reactivity is critical for functionalizing the compound in medicinal chemistry applications .
Example :
Oxidative Cyclization
The oxadiazole ring can form via oxidative cyclization of acylhydrazides or semicarbazones. For example, iodine-mediated oxidation of semicarbazones with aldehydes generates 1,3,4-oxadiazole derivatives .
Mechanism :
-
Condensation of semicarbazide with aldehydes forms semicarbazones.
-
Oxidation (e.g., with I2) induces cyclization to form the oxadiazole ring .
Coupling Reactions
The compound’s synthesis may involve carbodiimide-mediated coupling (e.g., EDC·HCl) for desulfurization or cyclization steps, enabling high yields under mild conditions .
Critical Reaction Parameters
Mechanistic Insights
The compound’s reactivity stems from its heteroatoms (N, O) and the chloromethyl group. Biological interactions (e.g., enzyme inhibition) are driven by its ability to form stable complexes with metal ions or interact with active sites .
Research Findings
-
Yield Optimization : Oxidizing agents like iodine significantly improve yields in cyclization steps (e.g., 97% for oxadiazole derivatives) .
-
Structural Impact : Substitution patterns (e.g., aryl groups) enhance biological activity, with p-Cl or p-NO2 groups increasing potency .
-
Versatility : The chloromethyl group enables diverse chemical modifications, expanding its applications in drug design .
Scientific Research Applications
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Alkyl-Substituted Oxadiazole Derivatives
- 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole (CAS 1133758-66-3): Structural Difference: Ethyl vs. methyl group on the oxadiazole. Impact: The ethyl group increases lipophilicity (clogP: 2.8 vs. Synthesis: Similar pathways involving cyclization of hydrazides with nitriles, but longer alkyl chains require extended reaction times .
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CAS 104489-47-6) :
Heterocyclic Variations
6-Substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles :
- Example : 3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (18d).
- Structural Difference : Thiadiazole replaces oxadiazole; nitro-furanyl substituent introduced.
- Impact : Thiadiazole improves π-π stacking with biological targets; nitro groups enhance antibacterial activity (MIC: 4 µg/mL vs. 8 µg/mL for oxadiazole analogs) .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles :
Pharmacological Activity Comparison
Enzyme Inhibition
- c-Met Kinase Inhibitors: Example: 5-(8-Fluoro-3-(1-(3-(2-methoxyethoxy)quinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole. Comparison: Fluoro and quinoline substituents improve binding affinity (Ki: 0.3 nM vs. 8.2 nM for chloromethyl-oxadiazole). Methylisoxazole enhances selectivity for c-Met over other kinases .
Antimicrobial Activity
- Triazolo-thiadiazoles vs. Oxadiazoles :
Key Methods
Chloromethylpyridine Precursors :
One-Pot Cyclization :
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
Overview
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure that combines a triazole ring with an oxadiazole moiety. The presence of chlorine and methyl groups enhances its reactivity and biological potential. The molecular formula is with a molecular weight of approximately 232.66 g/mol.
The primary biological activity of this compound is attributed to its interaction with various molecular targets:
- Cyclin-Dependent Kinase 2 (CDK2) : The compound inhibits CDK2, a critical regulator of the cell cycle, leading to the suppression of cell proliferation in cancer cells. This inhibition affects the transition from the G1 phase to the S phase of the cell cycle, thereby inducing cell cycle arrest.
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound using various cancer cell lines. Below is a summary table showcasing its activity against different cancer types:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Moderate inhibition |
| HCT-116 (Colon) | 0.80 | Moderate inhibition |
| ACHN (Renal) | 0.87 | Moderate inhibition |
| MDA-MB-435 (Melanoma) | 6.82 | Sensitive action |
| K-562 (Leukemia) | 18.22 | Sensitive action |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness at low concentrations against multiple cancer types .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Case Studies and Research Findings
Several research studies have been conducted to further explore the biological activity of this compound:
- Study on Anticancer Properties : A study published in MDPI investigated various oxadiazole derivatives and found that those resembling our compound exhibited significant anticancer activity against multiple cell lines including breast and colon cancers. The study highlighted that structural modifications could enhance potency .
- Antimicrobial Efficacy Study : Another study focused on synthesizing derivatives of triazole and oxadiazole compounds and evaluating their antimicrobial effects. The results indicated that modifications in substituent groups led to increased activity against resistant strains of bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
